molecular formula C16H24N2O3S2 B6026731 N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide

Katalognummer B6026731
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: NYTQURVWOVBTNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, an enzyme that plays a key role in the development and progression of cancer cells.

Wirkmechanismus

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide works by selectively inhibiting the activity of BTK, an enzyme that is involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking the activity of BTK, this compound can prevent the activation of downstream signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include inhibition of BTK activity, reduction in tumor size and proliferation, induction of apoptosis (programmed cell death) in cancer cells, and modulation of the immune system to enhance anti-tumor responses.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide has several advantages as a research tool for studying cancer biology and developing new cancer therapies. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in cancer development and progression. However, this compound also has some limitations for lab experiments, including its high cost and limited availability, as well as the need for specialized equipment and expertise to synthesize and test the drug.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide and other BTK inhibitors. These include:
1. Developing new and more potent BTK inhibitors that can overcome resistance to current therapies.
2. Studying the role of BTK in other diseases, such as autoimmune disorders and inflammatory conditions.
3. Investigating the potential use of BTK inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy.
4. Developing new methods for synthesizing and testing BTK inhibitors that are more efficient and cost-effective.
5. Studying the long-term safety and efficacy of BTK inhibitors in human patients, including their potential effects on the immune system and other organs and tissues.

Synthesemethoden

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the use of various reagents and catalysts, and the process is carefully controlled to ensure the purity and potency of the final product.

Wissenschaftliche Forschungsanwendungen

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-5-methyl-2-thiophenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. The drug has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as in reducing tumor size and improving overall survival rates in animal models and human patients.

Eigenschaften

IUPAC Name

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c1-12-8-9-16(22-12)23(20,21)17-13-10-15(19)18(11-13)14-6-4-2-3-5-7-14/h8-9,13-14,17H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTQURVWOVBTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2CC(=O)N(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.